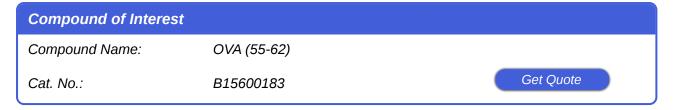


Application Notes and Protocols for OVA (55-62) Immunization in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) and its derived peptides are critical tools in immunological research, serving as model antigens to study T-cell mediated immune responses. The **OVA (55-62)** peptide, with the amino acid sequence KVVRFDKL, is a known subdominant MHC class I (H-2Kb) restricted epitope in C57BL/6 mice.[1][2] Immunization with this peptide allows for the precise tracking of antigen-specific CD8+ T-cell activation, proliferation, and effector function. These application notes provide detailed protocols for the immunization of mice with the **OVA (55-62)** peptide and subsequent analysis of the induced immune response, intended to guide researchers in designing and executing robust and reproducible experiments.

Key Experimental Components

Successful immunization and analysis hinge on the careful selection of several key components:

- Mouse Strain: C57BL/6 mice are the most common strain for studying OVA (55-62) responses due to the H-2Kb MHC haplotype.[1][3]
- Adjuvant: The choice of adjuvant is critical for eliciting a potent immune response. Common adjuvants for peptide immunization include TiterMax®, Complete Freund's Adjuvant (CFA)



followed by Incomplete Freund's Adjuvant (IFA), and Toll-like receptor (TLR) agonists such as CpG-ODN and Poly(I:C).

- Immunization Route: The route of administration can significantly influence the nature and magnitude of the immune response. Subcutaneous (s.c.) injections, particularly at the base of the tail or in the footpad, are frequently used.[3]
- Peptide Dosage: The optimal peptide dose can vary, but a range of 10-100 μg per mouse is typically effective.[3]

Experimental Protocols

Protocol 1: Immunization with OVA (55-62) Peptide using TiterMax® Adjuvant

This protocol describes a common method for inducing a CD8+ T-cell response using the potent TiterMax® adjuvant.

Materials:

- OVA (55-62) peptide (KVVRFDKL), HPLC-purified (>90%)
- TiterMax® Gold Adjuvant
- Sterile, endotoxin-free PBS
- C57BL/6 mice (6-8 weeks old)
- Syringes and needles (25-27 gauge)

Procedure:

- Peptide Reconstitution: Reconstitute the lyophilized OVA (55-62) peptide in sterile PBS to a final concentration of 1 mg/mL.
- Emulsion Preparation:



- \circ In a sterile microfuge tube, add the desired amount of peptide solution. For a 10 μ g dose per mouse, use 10 μ L of the 1 mg/mL stock.
- \circ Add an equal volume of TiterMax® Gold Adjuvant. For a 10 μg dose in 100 μL total volume, add 50 μL of peptide solution (diluted in PBS) and 50 μL of TiterMax®.
- Emulsify the mixture by vortexing vigorously for at least 3 minutes or until a stable, thick, white emulsion is formed. A stable emulsion will not separate upon standing for several minutes.

Immunization:

- Anesthetize the mice according to approved institutional protocols.
- Draw 100 μL of the emulsion into a 1 mL syringe fitted with a 27-gauge needle.
- Inject 100 μg of the peptide emulsified with TiterMax subcutaneously at the base of the tail
 of naive C57BL/6J mice.[3] Alternatively, the injection can be administered in the footpad.
 [3]
- Boosting (Optional): A booster immunization can be given 7-14 days after the primary immunization using the same protocol.
- Monitoring: Monitor the mice for any adverse reactions at the injection site.
- Analysis: Harvest spleens and/or lymph nodes for immune response analysis 7-10 days after the final immunization.

Protocol 2: Immunization with OVA (55-62) Peptide using CpG-ODN and Poly(I:C) Adjuvants

This protocol utilizes a combination of TLR agonists to drive a strong Th1-biased immune response.

Materials:

OVA (55-62) peptide (KVVRFDKL), HPLC-purified (>90%)



- CpG-ODN 1826
- High molecular weight (HMW) Poly(I:C)
- Sterile, endotoxin-free PBS
- C57BL/6 mice (6-8 weeks old)
- Syringes and needles (25-27 gauge)

Procedure:

- Peptide and Adjuvant Preparation:
 - Reconstitute the **OVA (55-62)** peptide in sterile PBS to a final concentration of 1 mg/mL.
 - Reconstitute CpG-ODN 1826 and Poly(I:C) in sterile PBS to their desired stock concentrations.
- Immunization Mixture Preparation:
 - For a single 100 μL injection per mouse, combine the following in a sterile microfuge tube:
 - 10 μg **OVA (55-62)** peptide
 - 50 μg CpG-ODN 1826
 - 50 μg Poly(I:C)
 - \circ Bring the total volume to 100 μ L with sterile PBS.
- Immunization:
 - Gently mix the immunization solution.
 - Inject 100 μL of the mixture subcutaneously at the base of the tail.
- Boosting: A booster immunization can be administered 14 days after the primary immunization.



• Analysis: Analyze the immune response 7 days after the final immunization.

Analysis of Immune Response

Several methods can be employed to quantify the **OVA (55-62)**-specific CD8+ T-cell response.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y

The ELISpot assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting cells.[4][5]

Procedure:

- Prepare a single-cell suspension from the spleens of immunized and control mice.
- Coat a 96-well ELISpot plate with an anti-mouse IFN-y capture antibody overnight at 4°C.
- Wash the plate and block with sterile cell culture medium.
- Add splenocytes to the wells at a concentration of 2-5 x 10⁵ cells/well.
- Stimulate the cells with 1-10 μg/mL of **OVA (55-62)** peptide for 18-24 hours at 37°C. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
- Wash the plate and add a biotinylated anti-mouse IFN-y detection antibody.
- Incubate, wash, and then add streptavidin-alkaline phosphatase (ALP).
- Add the substrate solution and allow spots to develop.
- Wash the plate with distilled water and allow it to dry.
- Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed phenotypic and functional analysis of antigen-specific T cells.[6] [7]



Procedure:

- Prepare a single-cell suspension from spleens.
- Stimulate 1-2 x 10⁶ splenocytes with 1-10 μg/mL of OVA (55-62) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
- Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44).
- Fix and permeabilize the cells using a commercial kit.
- Stain for intracellular cytokines with fluorescently-labeled antibodies against IFN- γ and TNF- α .
- Wash the cells and acquire data on a flow cytometer.
- Analyze the data by gating on CD8+ T cells and quantifying the percentage of cells expressing IFN-y and/or TNF-α.

Tetramer Staining by Flow Cytometry

MHC class I tetramers folded with the **OVA (55-62)** peptide can directly stain and quantify antigen-specific CD8+ T cells, regardless of their functional state.[8]

Procedure:

- Prepare a single-cell suspension from spleens or peripheral blood.
- Stain 1-2 x 10⁶ cells with a fluorescently-labeled H-2Kb/OVA (55-62) tetramer for 30-60 minutes at room temperature or 4°C.
- Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8).
- Wash the cells and acquire data on a flow cytometer.



 Analyze the data by gating on CD8+ T cells and quantifying the percentage of tetramerpositive cells.

Data Presentation

Table 1: Summary of Immunization Protocol Parameters

Parameter	Protocol 1 (TiterMax®)	Protocol 2 (CpG/Poly(I:C))
Mouse Strain	C57BL/6	C57BL/6
Peptide	OVA (55-62)	OVA (55-62)
Peptide Dose	10 μg	10 μg
Adjuvant(s)	TiterMax® Gold	CpG-ODN 1826 (50 μg) + Poly(I:C) (50 μg)
Route	Subcutaneous (s.c.)	Subcutaneous (s.c.)
Volume	100 μL	100 μL
Primary Immunization	Day 0	Day 0
Booster Immunization	Day 7-14 (Optional)	Day 14
Analysis Timepoint	Day 14-24	Day 21

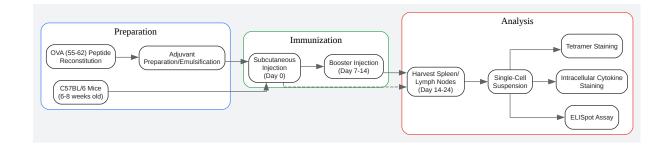
Table 2: Expected Quantitative Results from Immune Response Analysis



Analysis Method	Adjuvant	Expected Outcome (per 10^6 splenocytes)
ELISpot (IFN-γ)	TiterMax®	200-500 Spot Forming Units (SFUs)
CpG/Poly(I:C)	300-800 SFUs	
ICS (% of CD8+ T cells)	TiterMax®	1-5% IFN-γ+
CpG/Poly(I:C)	2-10% IFN-y+ / TNF-α+	
Tetramer Staining (% of CD8+ T cells)	TiterMax®	0.5-2% Tetramer+
CpG/Poly(I:C)	1-5% Tetramer+	

Note: These values are approximate and can vary based on the specific experimental conditions, mouse facility, and reagent lots.

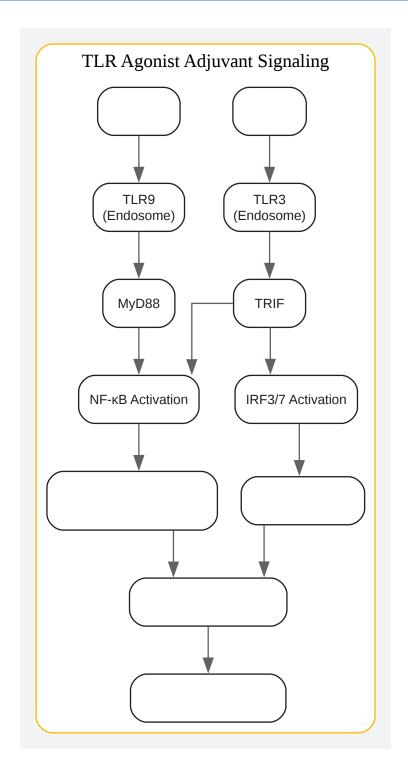
Visualizations



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Caption: Experimental workflow for **OVA (55-62)** immunization and analysis.





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Caption: Simplified signaling pathway for CpG and Poly(I:C) adjuvants.



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